REACTION_SMILES
|
[C:19]([O:20][OH:22])(=[O:21])[CH3:23].[CH3:24][c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1.[CH:1](=[O:2])[c:3]1[cH:4][cH:5][c:6]([O:7][CH:8]([C:9](=[O:10])[O:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH3:16])[cH:17][cH:18]1>>[c:3]1([OH:21])[cH:4][cH:5][c:6]([O:7][CH:8]([C:9](=[O:10])[O:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH3:16])[cH:17][cH:18]1
|
Name
|
CC(=O)OO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
CCCCOC(=O)C(C)Oc1ccc(C=O)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCOC(=O)C(C)Oc1ccc(C=O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCOC(=O)C(C)Oc1ccc(O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:19]([O:20][OH:22])(=[O:21])[CH3:23].[CH3:24][c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1.[CH:1](=[O:2])[c:3]1[cH:4][cH:5][c:6]([O:7][CH:8]([C:9](=[O:10])[O:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH3:16])[cH:17][cH:18]1>>[c:3]1([OH:21])[cH:4][cH:5][c:6]([O:7][CH:8]([C:9](=[O:10])[O:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH3:16])[cH:17][cH:18]1
|
Name
|
CC(=O)OO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
CCCCOC(=O)C(C)Oc1ccc(C=O)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCOC(=O)C(C)Oc1ccc(C=O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCOC(=O)C(C)Oc1ccc(O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |